N-(4-bromo-2-nitrophenyl)-2-chloroacetamide N-(4-bromo-2-nitrophenyl)-2-chloroacetamide
Brand Name: Vulcanchem
CAS No.: 854583-85-0
VCID: VC3864225
InChI: InChI=1S/C8H6BrClN2O3/c9-5-1-2-6(11-8(13)4-10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13)
SMILES: C1=CC(=C(C=C1Br)[N+](=O)[O-])NC(=O)CCl
Molecular Formula: C8H6BrClN2O3
Molecular Weight: 293.5 g/mol

N-(4-bromo-2-nitrophenyl)-2-chloroacetamide

CAS No.: 854583-85-0

VCID: VC3864225

Molecular Formula: C8H6BrClN2O3

Molecular Weight: 293.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromo-2-nitrophenyl)-2-chloroacetamide - 854583-85-0

Description

N-(4-Bromo-2-nitrophenyl)-2-chloroacetamide is a synthetic organic compound with a molecular formula of C₈H₆BrClN₂O₃ and an average mass of approximately 293.5 g/mol . This compound is characterized by its bromo, nitro, and chloroacetamide functional groups, which contribute to its unique chemical and biological properties. Despite the lack of extensive literature on this specific compound, its structure suggests potential applications in organic synthesis and medicinal chemistry, similar to other compounds with analogous functional groups.

Synthesis Methods

While specific synthesis methods for N-(4-Bromo-2-nitrophenyl)-2-chloroacetamide are not detailed in the available literature, compounds with similar structures are often synthesized through reactions involving chloroacetyl chloride and the appropriate amine precursor. For example, the synthesis of related compounds typically involves the reaction of an aromatic amine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Biological Activity and Potential Applications

Compounds with nitro and chloroacetamide groups often exhibit biological activities such as enzyme inhibition and antimicrobial properties. The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition. This mechanism is significant in drug design, where covalent inhibitors are often more effective due to their irreversible binding.

Potential Biological ActivityDescription
Enzyme InhibitionCovalent binding to enzymes, potentially leading to irreversible inhibition.
Antimicrobial PropertiesDerivatives of similar compounds have shown effectiveness against various bacterial strains.
Anticancer ActivityPreliminary research on related compounds suggests potential anticancer effects through enzyme inhibition.

Comparison with Similar Compounds

Compounds like N-(4-Bromo-2-picolinoylphenyl)-2-chloroacetamide and N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide share similarities in structure but differ in their functional groups. These differences can lead to variations in reactivity and biological effects.

CompoundUnique FeaturesBiological Activity
N-(4-Bromo-2-picolinoylphenyl)-2-chloroacetamidePicolinoyl groupPotential antimicrobial activity
N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamideBenzoyl and nitrophenyl groupsEnzyme inhibition, antimicrobial, and anticancer properties
CAS No. 854583-85-0
Product Name N-(4-bromo-2-nitrophenyl)-2-chloroacetamide
Molecular Formula C8H6BrClN2O3
Molecular Weight 293.5 g/mol
IUPAC Name N-(4-bromo-2-nitrophenyl)-2-chloroacetamide
Standard InChI InChI=1S/C8H6BrClN2O3/c9-5-1-2-6(11-8(13)4-10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13)
Standard InChIKey WRKSGYQIJTUHEG-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)[N+](=O)[O-])NC(=O)CCl
Canonical SMILES C1=CC(=C(C=C1Br)[N+](=O)[O-])NC(=O)CCl
PubChem Compound 16457083
Last Modified Aug 16 2023

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